

# An In-depth Technical Guide to 3-Phenoxypropyl Bromide (CAS 588-63-6)

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## Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

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## Introduction

**3-Phenoxypropyl bromide**, with the CAS registry number 588-63-6, is a halogenated organic compound recognized for its crucial role as a synthetic intermediate in various chemical industries.<sup>[1]</sup> Structurally, it features a benzene ring linked by an ether bond to a propyl chain which is terminated by a bromine atom.<sup>[1]</sup> This bifunctional nature—a stable phenoxy group and a reactive alkyl bromide—makes it a valuable reagent, particularly as an alkylating agent.<sup>[1][2]</sup>

Typically appearing as a colorless to light brown liquid, it is primarily utilized in the pharmaceutical and agrochemical sectors.<sup>[1][2][3]</sup> Its significance lies in its ability to introduce the phenoxypropyl moiety, a structural motif present in a range of biologically active compounds, including agents for the central nervous system and antihypertensive drugs.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, applications, and safety information.

## Physicochemical and Identification Data

The fundamental properties of **3-Phenoxypropyl bromide** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

## Identification

Proper identification of chemical compounds is critical for regulatory compliance and scientific accuracy.

Identifier	Value
CAS Number	588-63-6[1][4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO[1][2]
Molecular Weight	215.09 g/mol [1][2][4]
EC Number	209-623-4[1][4]
PubChem CID	68522[1]
Synonyms	(3-Bromopropoxy)benzene, 3-Bromopropyl phenyl ether, 1-Bromo-3-phenoxypropane[1][4][5]

## Physicochemical Properties

These properties define the physical behavior of the compound under various conditions.

Property	Value
Appearance	Colorless to slightly yellow or light brown liquid[1][2][3]
Melting Point	10-11 °C[1][2][4]
Boiling Point	130-134 °C at 14 mmHg[1][3][4]
Density	1.365 g/mL at 25 °C[1][2][4]
Refractive Index (n <sub>20/D</sub> )	1.545 - 1.547[1][2][4]
Flash Point	96 °C (204.8 °F) - closed cup[1][4][6]
Solubility	Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)[7]
LogP	2.85 - 3.29 (estimated)[1][8]

## Synthesis and Purification

**3-Phenoxypropyl bromide** is a synthetic compound not found in nature.<sup>[1]</sup> It is typically produced through nucleophilic substitution reactions. Common laboratory-scale and industrial synthesis methods involve the reaction of a phenoxide source with a propyl dihalide or the bromination of a phenoxy-substituted alcohol.<sup>[1]</sup>

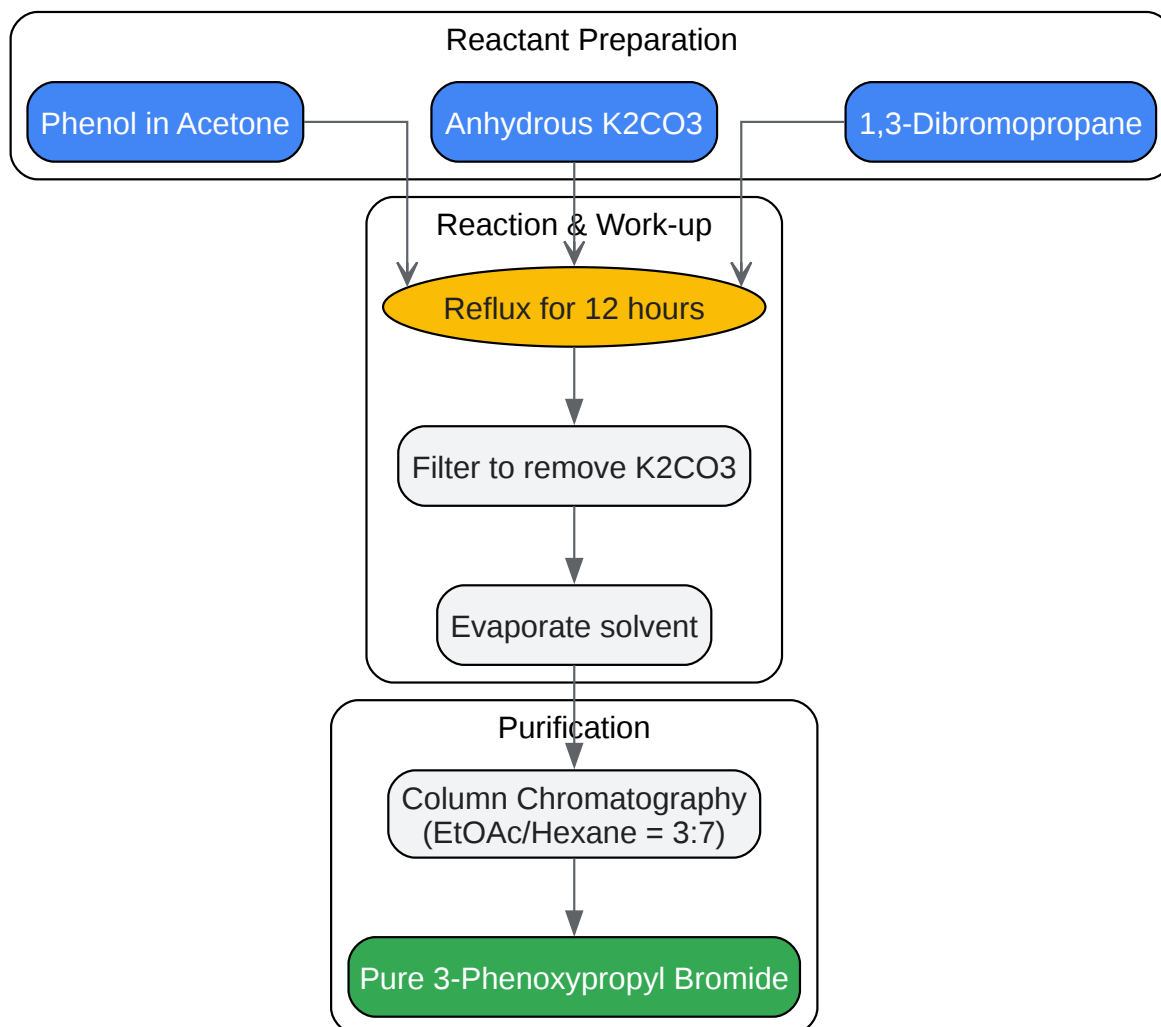
### Key Experimental Protocol: Synthesis from Phenol and 1,3-Dibromopropane

This method involves the Williamson ether synthesis, where phenol is deprotonated to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1,3-dibromopropane.

Reaction Scheme: Phenol + 1,3-Dibromopropane → **3-Phenoxypropyl bromide**

Methodology:<sup>[3]</sup>

- **Reactant Preparation:** Dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of acetone in a reaction flask.
- **Addition of Reagents:** To this solution, add anhydrous potassium carbonate (7.34 g, 53.1 mmol) to act as a base, followed by 1,3-dibromopropane (8.58 g, 42.5 mmol), which serves as the alkylating agent and is used in excess to minimize the formation of the diphenoxypropane byproduct.
- **Reaction:** The reaction mixture is heated to reflux in an oil bath and maintained for 12 hours.
- **Work-up:** After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.
- **Solvent Removal:** The acetone solvent is removed from the filtrate by distillation under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified using column chromatography on silica gel. The eluent used is a mixture of ethyl acetate and hexane (3:7 v/v). This step yields the final target product with a reported yield of 90%.<sup>[3]</sup>



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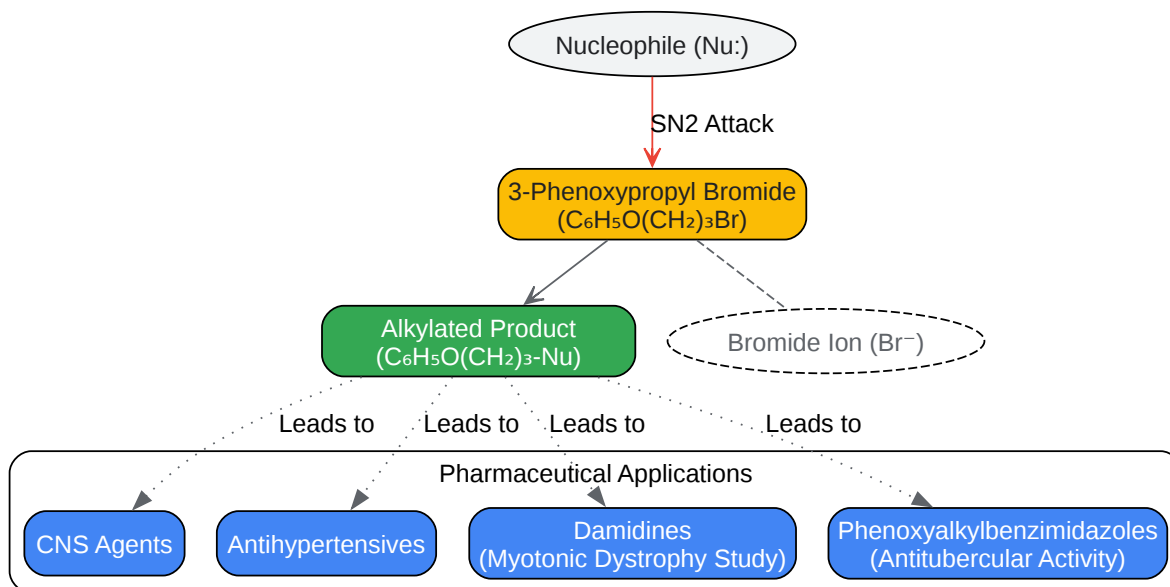
*Synthesis workflow for **3-Phenoxypropyl bromide**.*

## Chemical Reactivity and Applications

The primary reactivity of **3-Phenoxypropyl bromide** stems from the carbon-bromine bond. The bromine atom is an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution reactions.<sup>[2]</sup> This reactivity is the foundation of its utility as a key building block in organic synthesis.<sup>[2]</sup>

## Role as an Alkylating Agent

As an alkylating agent, it is used to introduce the phenoxypropyl group into various molecules. This is particularly valuable in drug discovery, where this moiety is known to be part of numerous biologically active compounds.[2]



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*Reactivity and application of **3-Phenoxypropyl bromide**.*

## Specific Applications in Drug Development

- **Myotonic Dystrophy Research:** It is a documented reagent in the synthesis of damidines, which are compounds studied in the context of myotonic dystrophy.[3][9][10]
- **Antitubercular Agents:** The compound is used in the preparation of phenoxyalkylbenzimidazoles, a class of molecules investigated for their antitubercular properties.[3][9][10]

- General Pharmaceutical Synthesis: It serves as a crucial intermediate for a variety of Active Pharmaceutical Ingredients (APIs), where the phenoxypropyl structure is essential for biological activity.[\[2\]](#)

## Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

- <sup>1</sup>H NMR (Proton NMR): Spectra are available, typically recorded in CDCl<sub>3</sub>. A known spectrum acquired at 90 MHz shows characteristic peaks at approximately  $\delta$  2.31 (m, 2H), 3.59 (t, 2H), 4.09 (t, 2H), and 6.90-7.27 (m, 5H), corresponding to the propyl chain protons and the aromatic protons, respectively.[\[11\]](#)
- <sup>13</sup>C NMR (Carbon NMR): Data is available and provides confirmation of the carbon skeleton.[\[1\]](#)
- IR (Infrared) Spectroscopy: IR spectra, typically from a liquid film, are available and would show characteristic peaks for C-O ether stretching, aromatic C=C bonds, and C-H bonds.[\[1\]](#)[\[5\]](#)[\[12\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectra are available, which would show the molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)[\[5\]](#)[\[11\]](#)

## Safety and Handling

Proper handling of **3-Phenoxypropyl bromide** is necessary due to its potential hazards. A Safety Data Sheet (SDS) should always be consulted before use.

Safety Aspect	Information
Hazard Codes	Xi (Irritant)[7]
Risk Statements	R36/37/38 (Irritating to eyes, respiratory system and skin)[7]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)[13]
Personal Protective Equipment (PPE)	Eyeshields, gloves, dust mask type N95 (US)[4][6]
Storage	Store in a cool, dry, well-ventilated place.[14] Keep container tightly closed.[14][15] It is also noted to be moisture and light sensitive and should be stored under an inert atmosphere.[15] Recommended storage temperatures vary from room temperature to -20°C.[7][9]
Incompatibility	Strong oxidizing agents[16]
Storage Class Code	10 - Combustible liquids[4][6]

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